molecular formula C14H25NO4 B581266 1-Boc-4-isopropyl-4-piperidinecarboxylic acid CAS No. 1093396-57-6

1-Boc-4-isopropyl-4-piperidinecarboxylic acid

Cat. No. B581266
M. Wt: 271.357
InChI Key: HTQMWUMCFDOCLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-Boc-4-isopropyl-4-piperidinecarboxylic Acid” is a chemical compound with the CAS Number: 1093396-57-6. Its molecular weight is 271.36 and its molecular formula is C14H25NO4 . It is a solid substance that should be stored in a dry environment at 2-8°C .


Molecular Structure Analysis

The InChI code for “1-Boc-4-isopropyl-4-piperidinecarboxylic Acid” is 1S/C14H25NO4/c1-10(2)14(11(16)17)6-8-15(9-7-14)12(18)19-13(3,4)5/h10H,6-9H2,1-5H3,(H,16,17) .


Physical And Chemical Properties Analysis

The physical form of “1-Boc-4-isopropyl-4-piperidinecarboxylic Acid” is solid . It should be stored at a temperature between 2-8°C .

Scientific Research Applications

  • Antibiotic nitroxoline derivatives for cathepsin B inhibition : Isonipecotic acid can be used as a reactant in the synthesis of antibiotic nitroxoline derivatives, which have been studied for their ability to inhibit cathepsin B, a protease involved in various diseases .
  • Sphingosine-1-phosphate receptor agonists : Isonipecotic acid can be used in the synthesis of sphingosine-1-phosphate receptor agonists, which are involved in a variety of biological processes and have potential therapeutic applications .
  • RhoA inhibitors for cardiovascular disease therapy : Isonipecotic acid can be used to synthesize RhoA inhibitors, which have been studied for their potential use in treating cardiovascular diseases .
  • Alkyl piperidine and piperazine hydroxamic acids as HDAC inhibitors : Isonipecotic acid can be used in the synthesis of alkyl piperidine and piperazine hydroxamic acids, which have been studied as inhibitors of histone deacetylases (HDACs), enzymes that are involved in gene expression and have been targeted for cancer therapy .
  • CHK1 inhibitors : Isonipecotic acid can be used to synthesize CHK1 inhibitors, which have been studied for their potential use in cancer therapy .
  • IKK2 inhibitors for investigations into rheumatoid arthritis treatment : Isonipecotic acid can be used in the synthesis of IKK2 inhibitors, which have been studied for their potential use in treating rheumatoid arthritis .
  • Antibiotic nitroxoline derivatives for cathepsin B inhibition : Isonipecotic acid can be used as a reactant in the synthesis of antibiotic nitroxoline derivatives, which have been studied for their ability to inhibit cathepsin B, a protease involved in various diseases .
  • Sphingosine-1-phosphate receptor agonists : Isonipecotic acid can be used in the synthesis of sphingosine-1-phosphate receptor agonists, which are involved in a variety of biological processes and have potential therapeutic applications .
  • RhoA inhibitors for cardiovascular disease therapy : Isonipecotic acid can be used to synthesize RhoA inhibitors, which have been studied for their potential use in treating cardiovascular diseases .
  • Alkyl piperidine and piperazine hydroxamic acids as HDAC inhibitors : Isonipecotic acid can be used in the synthesis of alkyl piperidine and piperazine hydroxamic acids, which have been studied as inhibitors of histone deacetylases (HDACs), enzymes that are involved in gene expression and have been targeted for cancer therapy .
  • CHK1 inhibitors : Isonipecotic acid can be used to synthesize CHK1 inhibitors, which have been studied for their potential use in cancer therapy .
  • IKK2 inhibitors for investigations into rheumatoid arthritis treatment : Isonipecotic acid can be used in the synthesis of IKK2 inhibitors, which have been studied for their potential use in treating rheumatoid arthritis .

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302-H315-H319-H335 . The precautionary statements are P261-P305+P351+P338 .

properties

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]-4-propan-2-ylpiperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO4/c1-10(2)14(11(16)17)6-8-15(9-7-14)12(18)19-13(3,4)5/h10H,6-9H2,1-5H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTQMWUMCFDOCLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1(CCN(CC1)C(=O)OC(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10662855
Record name 1-(tert-Butoxycarbonyl)-4-(propan-2-yl)piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10662855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Boc-4-isopropyl-4-piperidinecarboxylic acid

CAS RN

1093396-57-6
Record name 1-(tert-Butoxycarbonyl)-4-(propan-2-yl)piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10662855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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